An In-depth Technical Guide to Isobutyl Chloroformate (CAS Number: 543-27-1)
An In-depth Technical Guide to Isobutyl Chloroformate (CAS Number: 543-27-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl chloroformate (IBCF), identified by the CAS number 543-27-1, is a highly versatile reagent in organic synthesis, prized for its utility in the construction of key functional groups such as carbamates, esters, and amides. Its application is particularly prominent in the field of drug development and peptide chemistry, where it serves as a critical activating agent for carboxylic acids. This technical guide provides a comprehensive overview of isobutyl chloroformate, encompassing its chemical and physical properties, detailed safety information, and in-depth experimental protocols for its principal applications. The information is curated to assist researchers and professionals in leveraging this reagent effectively and safely in their work.
Chemical and Physical Properties
Isobutyl chloroformate is a colorless to light-yellow liquid with a pungent odor.[1] It is a reactive compound that should be handled with care due to its sensitivity to moisture and heat. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 543-27-1 | [2] |
| Molecular Formula | C5H9ClO2 | [3] |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | Colorless to light-colored liquid | [2][3] |
| Boiling Point | 128.8 °C | [2] |
| Melting Point | -80 °C | [4] |
| Density | 1.053 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.407 | [2] |
| Flash Point | 36 °C (closed cup) | [5] |
| Vapor Pressure | 12 hPa at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in hot ethanol, benzene, chloroform, and miscible in ether.[2][4] Reacts with water and moisture in the air.[2] | [2][4] |
Safety and Handling
Isobutyl chloroformate is a hazardous chemical that requires strict adherence to safety protocols. It is flammable, corrosive, and toxic upon inhalation, ingestion, or skin absorption.[1][2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled).[5]
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[6][7]
A summary of the safety data is provided in Table 2.
| Hazard Classification | GHS Pictograms | Signal Word |
| Flammable liquids (Category 3) | 🔥 | Danger |
| Acute toxicity, Oral (Category 4) | 💀 | |
| Skin corrosion (Category 1B) | corrosive | |
| Serious eye damage (Category 1) | 💀 | |
| Acute toxicity, Inhalation (Category 2) | 💀 |
Core Applications and Reaction Mechanisms
The primary utility of isobutyl chloroformate stems from its ability to activate carboxylic acids, forming a highly reactive mixed carbonic-carboxylic anhydride (B1165640). This intermediate is susceptible to nucleophilic attack, facilitating the formation of amides, esters, and other carbonyl derivatives.
Peptide Synthesis: The Mixed Anhydride Method
A cornerstone application of isobutyl chloroformate is in peptide synthesis via the mixed anhydride method.[8] This technique offers a valuable alternative to other coupling methods, often minimizing racemization, a critical consideration in peptide chemistry.[9]
The general mechanism involves two key steps:
-
Activation of the N-protected amino acid: The carboxylic acid of an N-protected amino acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with isobutyl chloroformate to generate a reactive mixed anhydride intermediate.[5]
-
Nucleophilic attack by the amino component: The free amino group of a second amino acid (or peptide) attacks the carbonyl carbon of the activated amino acid in the mixed anhydride. This leads to the formation of the desired peptide bond and the release of isobutanol and carbon dioxide as byproducts.[5]
Derivatization for Chromatographic Analysis
Isobutyl chloroformate is widely employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, making them amenable to gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for the analysis of amino acids, biogenic amines, and other polar metabolites in complex biological matrices.[2][5] The derivatization process involves the reaction of the chloroformate with functional groups such as amines, carboxylic acids, and hydroxyls to form their corresponding carbamate, ester, and carbonate derivatives.
Synthesis of Carbamates and Esters
Beyond peptide synthesis, isobutyl chloroformate is a valuable reagent for the synthesis of a wide range of carbamates and esters. The reaction of isobutyl chloroformate with primary or secondary amines in the presence of a base yields the corresponding N-isobutyloxycarbonyl-protected amines (isobutyl carbamates).[3] Similarly, its reaction with alcohols or phenols affords isobutyl carbonate esters. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4]
Experimental Protocols
The following protocols are provided as examples of the common applications of isobutyl chloroformate. Researchers should adapt these procedures to their specific substrates and experimental conditions.
Solution-Phase Peptide Coupling: Synthesis of a Dipeptide
This protocol describes a general procedure for the synthesis of a dipeptide using the mixed anhydride method in solution.
Materials:
-
N-protected amino acid (e.g., Boc-L-Phenylalanine)
-
Amino acid ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15 °C in an ice-salt or dry ice-acetone bath.
-
Add N-methylmorpholine (1.0 equivalent) dropwise to the cooled solution while stirring.
-
After stirring for 5-10 minutes, add isobutyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the reaction mixture for 10-15 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous THF or DCM and add N-methylmorpholine (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Derivatization of Amino Acids for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of amino acids in an aqueous sample for subsequent GC-MS analysis.[2]
Materials:
-
Aqueous sample containing amino acids
-
Isobutyl chloroformate
-
Toluene (B28343) or another suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
To 1 mL of the aqueous sample in a vial, add a suitable internal standard.
-
Add pyridine to adjust the pH to approximately 9-10.
-
Add 1 mL of toluene (or another suitable organic solvent) to the vial.
-
Add 50 µL of isobutyl chloroformate to the mixture.
-
Vortex the mixture vigorously for 30 seconds to 1 minute.
-
Centrifuge the vial to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The derivatized sample in the organic solvent is now ready for injection into the GC-MS system.
Conclusion
Isobutyl chloroformate is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the realms of peptide chemistry and analytical derivatization. Its ability to efficiently activate carboxylic acids via the formation of mixed anhydrides makes it an indispensable tool for the construction of amide and ester bonds. While its reactivity necessitates careful handling and adherence to strict safety protocols, a thorough understanding of its properties and reaction mechanisms allows researchers to harness its full potential. The experimental protocols provided in this guide serve as a foundation for the practical application of isobutyl chloroformate in the laboratory, enabling the synthesis of complex molecules and the sensitive analysis of important biological compounds. As research in drug discovery and metabolomics continues to advance, the utility of isobutyl chloroformate is poised to remain a cornerstone of modern chemical synthesis and analysis.
References
- 1. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105732305A - Preparation method for synthesis of methyl isobutyl ketone and methyl isobutyl alcohol - Google Patents [patents.google.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
